molecular formula C22H41NS B1600850 Tetrabutylammonium thiophenolate CAS No. 4670-62-6

Tetrabutylammonium thiophenolate

Cat. No. B1600850
CAS RN: 4670-62-6
M. Wt: 351.6 g/mol
InChI Key: DCYKVBXIMAFNDD-UHFFFAOYSA-M
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Description

Synthesis Analysis

Tetrabutylammonium salts are often used in phase-transfer catalytic reactions . For instance, tetrabutylammonium hydroxide (TBAH) is used as a catalyst and sodium hydroxide (NaOH) solution as the source of hydroxide ions in the synthesis of fullerenol, a polyhydroxylated fullerene .


Chemical Reactions Analysis

Tetrabutylammonium salts are known to be involved in various chemical reactions. For instance, they are used in phase-transfer catalytic reactions . They serve as a source of bromide ions for substitution reactions and are commonly used as phase transfer catalysts .

Scientific Research Applications

Thioester Synthesis

Tetrabutylammonium thiophenolate plays a significant role in the synthesis of various thioesters. An efficient phase-transfer catalysis method involving tetrabutylammonium chloride was used to synthesize different thioesters, highlighting the compound's utility in organic synthesis (Simion et al., 2010).

Deprotection of Thioacetates

In the field of organic chemistry, tetrabutylammonium thiophenolate has been applied in the deprotection of thioacetates. A method using catalytic tetrabutylammonium cyanide demonstrated the efficient transformation of thioacetate groups to free thiols (Holmes & Snow, 2005).

Wood Analysis

The compound has been used in thermochemolysis-gas chromatography for direct determination of phenolic compounds in wood samples. This method aids in the analysis of wood extractives and is a significant advancement in wood chemistry research (Ishida et al., 2007).

Catalysis in Organic Reactions

Tetrabutylammonium fluoride, a related compound, has been utilized as an efficient catalyst in various organic reactions, such as the addition of trialkylsilylalkynes to aldehydes and ketones. This showcases the versatility of tetrabutylammonium-based compounds in facilitating chemical transformations (Chintareddy et al., 2011).

Thia-Michael Addition Catalyst

The use of tetrabutylammonium hydroxide, another variant, as a catalyst in thia-Michael addition reactions has been reported. This method is noted for its simplicity and high efficiency, allowing for the conjugate addition of various mercaptan nucleophiles (Nicponski & Marchi, 2014).

Safety And Hazards

Tetrabutylammonium thiophenolate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for Tetrabutylammonium thiophenolate are not available, tetrabutylammonium salts are being extensively studied for their potential uses. For instance, semi-clathrate hydrates with tetrabutylammonium salts are being studied for their potential use in gas separation and storage as well as for latent heat storage materials .

properties

IUPAC Name

benzenethiolate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H6S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5,7H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYKVBXIMAFNDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472305
Record name Tetrabutylammonium thiophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium thiophenolate

CAS RN

4670-62-6
Record name Tetrabutylammonium thiophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium thiophenolate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
W Uhl, M Claesener, A Hepp - Organometallics, 2008 - ACS Publications
… The commercially available compounds tetrabutylammonium thiophenolate and benzoate were thoroughly evacuated prior to use. Only the most intensive peaks of the mass spectrum …
Number of citations: 29 pubs.acs.org
W Mazurek, DB Paul - Adhesives, Sealants, and Coatings for Space and …, 1988 - Springer
… DMF-toluene solutions of tetrabutylammonium thiophenolate, either alone or in combination with diphenyl disulfide, have been shown to depolymerize polysulfide sealants with …
Number of citations: 2 link.springer.com
NV Kirij, SV Pasenok, YL Yagupolskii, W Tyrra… - Journal of Fluorine …, 2000 - Elsevier
… With tetrabutylammonium thiophenolate, mixtures of phenyl(trifluoromethyl)sulfane and diphenyldisulfane … The system Bi(CF 3 ) 3 /Cu(OCOCH 3 ) 2 /tetrabutylammonium thiophenolate …
Number of citations: 24 www.sciencedirect.com
W MAZUREK… - 1986 - apps.dtic.mil
… Tetraethylammonium thiophenolate and tetrabutylammonium thiophenolate were evaluated … solvents such as dimethylformamide, tetrabutylammonium thiophenolate is also effective in …
Number of citations: 0 apps.dtic.mil
NV Efremova, LV Podryvanova, NV Vasil'eva… - Russian journal of …, 2003 - Springer
… The cyclic voltammogram showed that in the electrochemical reduction of this compound in the presence of tetrabutylammonium thiophenolate occurred fluorine substitution with a …
Number of citations: 3 link.springer.com
DM Gordon, SJ Danishefsky - Carbohydrate research, 1990 - Elsevier
… Similar reaction of 6 with tetrabutylammonium thiophenolate provided a 50% yield of a 6:l ratio of phenyl /?,a-thioglycosides 7 and 8 (J,,Z 9.62 and 5.36 Hz, respectively). …
Number of citations: 139 www.sciencedirect.com
W Liu, ST Du, SY Wang, WW Liao - The Journal of Organic …, 2017 - ACS Publications
… catalyst, which was supported by the fact that treatment of 1,2-dihydroisoquinoline 1a with a catalytic amount of TBASPh (10 mol %) (TBASPh = tetrabutylammonium thiophenolate) in …
Number of citations: 11 pubs.acs.org
EC Duin, L Signor, R Piskorski, F Mahlert… - JBIC Journal of …, 2004 - Springer
… S1 in Electronic Supplementary Material), solutions of tetrabutylammonium thiophenolate in … concentrations were 0.6 mM Ni(II)F 430 M and 60 mM tetrabutylammonium thiophenolate. …
Number of citations: 47 link.springer.com
LC Kagumba, J Penelle - Macromolecules, 2005 - ACS Publications
… Isopropyl cyanoacetate (purum, ≥98.0%) and tetrabutylammonium thiophenolate (>97%) were obtained from Fluka, and anhydrous potassium carbonate (pa) from Acros. Dimethyl …
Number of citations: 14 pubs.acs.org
RB Weerasooriya, MC Drummer… - The Journal of …, 2022 - ACS Publications
Earth-abundant chromophores and catalysts are important molecular building blocks for artificial photosynthesis applications. Our team previously reported that metal-free hydride …
Number of citations: 8 pubs.acs.org

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